Home > Products > Screening Compounds P108024 > Gap19 acetate(1507930-57-5,free)
Gap19 acetate(1507930-57-5,free) -

Gap19 acetate(1507930-57-5,free)

Catalog Number: EVT-10957425
CAS Number:
Molecular Formula: C57H100N14O15
Molecular Weight: 1221.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Gap19 acetate, identified by the CAS number 1507930-57-5, is a synthetic compound that acts as a selective blocker of connexin 43 hemichannels. These hemichannels are integral membrane proteins that facilitate intercellular communication and are implicated in various physiological and pathological processes. Gap19 has garnered attention for its potential therapeutic applications, particularly in neuroprotection and inflammatory conditions.

Source

Gap19 acetate is synthesized through solid-phase peptide synthesis techniques. It is derived from the peptide sequence that targets the extracellular loops of connexin 43, specifically designed to inhibit its hemichannel activity. This compound has been evaluated in various studies for its biological efficacy and safety profile.

Classification

Gap19 acetate falls under the category of peptidomimetics, which are compounds designed to mimic the biological activity of peptides. It is classified as a connexin hemichannel blocker, specifically targeting connexin 43, which is crucial for cell signaling in various tissues, including the brain and heart.

Synthesis Analysis

Methods

The synthesis of Gap19 acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure high purity levels.

Technical Details

  1. Starting Materials: The synthesis begins with a resin functionalized with an appropriate linker.
  2. Amino Acid Coupling: Fmoc (fluorenylmethyloxycarbonyl) chemistry is commonly used for protecting amino acids during synthesis.
  3. Cleavage and Purification: After assembly, the Fmoc group is removed, and the peptide is cleaved from the resin using suitable reagents, followed by purification via HPLC.

The synthesis of Gap19 has been reported to yield high-purity products (>95%) after purification steps .

Molecular Structure Analysis

Structure

The chemical structure of Gap19 acetate comprises a specific sequence of amino acids designed to interact selectively with connexin 43. The molecular formula includes carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific conformation that allows binding to the target hemichannel.

Data

  • Molecular Weight: Approximately 1,378.6 g/mol.
  • Structural Features: The compound contains functional groups essential for its biological activity, including amide bonds and specific side chains that enhance receptor binding.
Chemical Reactions Analysis

Reactions

Gap19 acetate functions primarily through non-covalent interactions with connexin 43 hemichannels. Its mechanism involves blocking the channel's opening, thereby inhibiting ion flow between cells.

Technical Details

The compound's efficacy has been demonstrated in various experimental setups where it was shown to prevent pathological conditions associated with excessive hemichannel activity. This includes studies on neuronal injury models where Gap19 administration resulted in reduced cell death and inflammation .

Mechanism of Action

Process

Gap19 acetate inhibits connexin 43 hemichannel activity by binding to specific extracellular loops of the protein. This action prevents the opening of the channel under pathological conditions where excessive ion flux can lead to cellular damage.

Data

Research indicates that blocking connexin 43 hemichannels with Gap19 can significantly reduce inflammatory responses and protect against neurodegeneration in models of brain injury . The compound's ability to modulate hemichannel activity has implications for treating conditions like stroke and neurodegenerative diseases.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits specific reactivity towards connexin 43 hemichannels without affecting other connexin isoforms significantly.

Relevant analyses have shown that Gap19 maintains its integrity and efficacy over time when stored properly .

Applications

Scientific Uses

Gap19 acetate has several applications in scientific research:

  • Neuroscience: Used to study the role of connexin 43 in neuronal communication and injury response.
  • Cardiology: Investigated for its potential role in protecting cardiac tissue during ischemic events.
  • Inflammation Research: Explored as a therapeutic agent for conditions characterized by excessive inflammation due to hemichannel activity.

The compound's ability to selectively inhibit connexin 43 makes it a valuable tool in understanding cell signaling mechanisms and developing targeted therapies for related diseases .

Introduction to Connexin 43 Hemichannel Pathophysiology

Connexin 43 (Cx43) is the most ubiquitously expressed member of the connexin family, forming hexameric channels in the plasma membrane known as hemichannels. Under physiological conditions, these hemichannels serve as tightly regulated conduits for the exchange of ions, metabolites (≤ 1 kDa), and signaling molecules between the cytosol and extracellular milieu. However, dysregulation of Cx43 hemichannel activity represents a critical pathophysiological mechanism across diverse disease states, including neurodegenerative disorders, cardiac ischemia, and inflammatory conditions. This section delineates the dual roles of Cx43 hemichannels in cellular homeostasis and disease pathogenesis, their catastrophic dysregulation during ischemic events, and the historical limitations of therapeutic interventions targeting these channels.

Cx43 Hemichannels in Cellular Homeostasis and Disease Pathogenesis

In healthy cells, Cx43 hemichannels exhibit low open probability, maintaining cellular homeostasis through transient openings that facilitate controlled paracrine signaling. They enable the regulated release of critical signaling molecules such as adenosine triphosphate (ATP), nicotinamide adenine dinucleotide (NAD⁺), and glutamate, which participate in intercellular communication, metabolic coordination, and calcium (Ca²⁺) wave propagation [3] [10]. Astrocytes, which express the highest density of Cx43 in the central nervous system, utilize these channels for gliotransmitter release and spatial buffering of potassium ions (K⁺), thereby supporting neuronal function and synaptic activity [1] [6]. Similarly, in cardiac tissue, Cx43 hemichannels contribute to electrophysiological stability and metabolic exchange between cardiomyocytes [3] [10].

Pathological conditions, however, trigger a cascade of molecular events that transform Cx43 hemichannels from regulated conduits into pathological pores. Key triggers include elevated intracellular Ca²⁺, oxidative stress, pro-inflammatory cytokines, and decreased extracellular Ca²⁺ concentrations [1] [5] [8]. Under these conditions, sustained hemichannel opening occurs, leading to:

  • Dysregulated ATP Efflux: Pathological ATP release acts as a potent "danger signal," activating purinergic receptors (e.g., P2X7) on immune cells. This initiates and amplifies neuroinflammatory cascades, as observed in α-synucleinopathies (e.g., Parkinson’s disease) where extracellular α-synuclein induces uncontrolled Cx43 hemichannel opening in astrocytes [1] [5].
  • Calcium Overload: Sustained channel opening permits uncontrolled Ca²⁺ influx, disrupting intracellular Ca²⁺ ([Ca²⁺]i) dynamics. This overload activates proteases, lipases, and endonucleases, ultimately triggering mitochondrial dysfunction and necrotic or apoptotic cell death pathways [1] [8].
  • Release of Damage-Associated Molecular Patterns (DAMPs): Beyond ATP, pathological hemichannel opening facilitates the release of high-mobility group box 1 (HMGB1) and other DAMPs. These molecules perpetuate sterile inflammation and contribute to tissue damage in conditions like sepsis and hepatic ischemia/reperfusion injury [5].
  • Mitochondrial Dysfunction: Cx43 translocates to mitochondrial inner membranes (forming mtCx43) under stress (e.g., oxidative challenge with H₂O₂). mtCx43 hemichannels regulate K⁺ and H⁺ fluxes, impacting mitochondrial membrane potential (ΔΨm), ATP synthesis, and reactive oxygen species (ROS) generation. Dysregulation disrupts mitochondrial homeostasis, exacerbating cellular energy crisis and oxidative damage [8] [10].

Table 1: Physiological vs. Pathological Roles of Cx43 Hemichannels

AspectPhysiological RolePathological RoleKey References
Open ProbabilityLow, transient openingsSustained, uncontrolled openings [3] [8]
ATP ReleaseControlled, supporting paracrine signalingMassive efflux, acting as a "danger signal" & inflammation trigger [1] [5]
Calcium FluxRegulated Ca²⁺ dynamicsPathological Ca²⁺ influx leading to overload & cell death [1] [8]
Mitochondrial RoleLimited evidence; potential mild uncoupling?Translocation (mtCx43); disrupted ion flux & ATP synthesis [8] [10]
Associated ConditionsNormal tissue function (CNS, heart)Neurodegeneration, sepsis, ischemia, chronic inflammation [1] [5] [8]

Uncontrolled Hemichannel Opening in Ischemic Conditions

Ischemia and subsequent reperfusion (I/R) represent a critical scenario where Cx43 hemichannel dysregulation reaches catastrophic levels, driving irreversible tissue injury in the brain and heart. During ischemia, the collapse of energy metabolism (ATP depletion) and resultant accumulation of metabolic byproducts (e.g., H⁺ ions causing acidosis) create a potent environment for hemichannel activation. Crucially, this pathological opening persists and often exacerbates during the reperfusion phase due to the burst of ROS generation and Ca²⁺ overload [3] [8]. The consequences are multi-faceted:

  • Ionic Imbalance and Cell Swelling: Uncontrolled opening allows massive influx of Na⁺ and Ca²⁺, coupled with efflux of K⁺ and vital intracellular metabolites (e.g., ATP, glutathione, NAD⁺). The resulting osmotic imbalance drives acute cell swelling (oncosis), plasma membrane rupture, and necrotic cell death [3] [5]. This directly expands the infarct core.
  • Excitotoxicity Amplification (CNS): In the brain, hemichannel-mediated glutamate release from astrocytes contributes to neuronal excitotoxicity. This overwhelms neuronal glutamate receptors (e.g., NMDA receptors), further accelerating Ca²⁺ influx into neurons and neuronal death [1] [6].
  • Inflammation Propagation: The massive efflux of ATP through open hemichannels acts as a powerful chemoattractant and activator for microglia and infiltrating immune cells. This establishes a pro-inflammatory microenvironment characterized by cytokine/chemokine release (e.g., IL-1β, TNF-α), adhesion molecule upregulation, and further recruitment of inflammatory cells, causing secondary tissue damage beyond the initial ischemic core [1] [5].
  • Mitochondrial Permeability Transition: Dysregulated mtCx43 hemichannel activity under ischemic/oxidative stress disrupts mitochondrial inner membrane ion homeostasis (K⁺, H⁺). This contributes to mitochondrial swelling, collapse of ΔΨm, uncoupling of oxidative phosphorylation, and ultimately, permeability transition pore (mPTP) opening – a point of no return in cell death execution [8] [10].
  • Bystander Cell Death: While gap junctional communication (GJC) decreases during ischemia, residual coupling and paracrine signaling via open hemichannels facilitate the spread of death signals (e.g., Ca²⁺ waves, apoptotic inducers) from dying cells to adjacent, otherwise viable cells, expanding the injury zone [3].

Table 2: Pathophysiological Consequences of Uncontrolled Cx43 Hemichannel Opening in Ischemia/Reperfusion Injury

ConsequenceMechanismImpact on TissueKey References
Ionic DysregulationInflux of Na⁺, Ca²⁺; Efflux of K⁺, metabolitesOsmotic imbalance, cell swelling (oncosis), necrosis [3] [5]
Excitotoxicity (CNS)Astrocytic glutamate release via hemichannelsNeuronal Ca²⁺ overload, apoptosis/necrosis [1] [6]
NeuroinflammationATP/HMGB1 release → Purinergic signaling → Cytokine stormMicroglial activation, leukocyte infiltration, secondary damage [1] [5]
Mitochondrial FailuremtCx43 dysregulation → ΔΨm loss → Impaired ATP synthesis/ROSEnergy crisis, mPTP opening, apoptosis [8] [10]
Bystander EffectSpread of death signals via paracrine/limited GJCExpansion of infarction zone [3]

Limitations of Non-selective Channel Inhibitors

Historically, targeting connexin channels therapeutically faced significant challenges due to the lack of specificity inherent in early pharmacological agents. These non-selective inhibitors primarily targeted the extracellular loops of connexins or possessed broad activity against multiple channel families, leading to substantial off-target effects and limited therapeutic utility:

  • Carbenoxolone (CBX): A triterpenoid glycoside blocking connexin hemichannels and gap junction channels (GJCs) by interacting with extracellular domains. Its critical limitations include:
  • Lack of Cx43 Specificity: CBX blocks various connexin isoforms (Cx26, Cx30, Cx32, Cx36, Cx40, Cx43, Cx45) and even pannexin (Panx1) channels [3] [5] [9].
  • Inhibition of GJCs: While blocking pathological hemichannel opening, CBX simultaneously disrupts vital intercellular communication via GJCs. This GJC closure impedes the intercellular transfer of protective metabolites (e.g., glucose, lactate, antioxidants, IP₃) during stress, potentially exacerbating injury in coupled cell networks like cardiomyocytes and astrocytes [3] [9].
  • General Anesthetics (e.g., Octanol, Heptanol): These alcohols effectively uncouple gap junctions and inhibit hemichannels. However, their mechanisms are non-specific, involving membrane fluidization and disruption of lipid bilayers, affecting numerous membrane proteins beyond connexins [3].
  • Peptide Inhibitors Targeting Extracellular Loops (e.g., GAP26, GAP27): Mimetic peptides corresponding to sequences on the extracellular loops of Cx43 can inhibit hemichannels and GJCs. However, their specificity is compromised:
  • Dual Blockade: They inhibit both GJCs and hemichannels by preventing channel docking [5] [7].
  • Cross-Reactivity: They may affect other connexins with similar extracellular loop sequences (e.g., Cx37, Cx40) [5].
  • In Vivo Stability/Delivery: Unmodified peptides often suffer from poor plasma stability and limited cellular uptake. While linking to cell-penetrating peptides (e.g., TAT) improves delivery (e.g., TAT-Gap26), specificity issues remain [4] [5].

The fundamental drawback of these non-selective agents is their inability to dissociate the detrimental effects of pathological hemichannel opening from the essential physiological functions of GJCs. This dichotomy created a significant therapeutic impasse: blocking harmful hemichannel-mediated ATP efflux, Ca²⁺ overload, and cell death came at the cost of disrupting GJ-mediated metabolic support, electrical coupling, and potential protective signaling. This underscored the urgent need for inhibitors capable of selectively targeting Cx43 hemichannels while sparing GJCs and other channel types.

Table 3: Comparison of Cx43 Channel Inhibitors

Properties

Product Name

Gap19 acetate(1507930-57-5,free)

IUPAC Name

acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid

Molecular Formula

C57H100N14O15

Molecular Weight

1221.5 g/mol

InChI

InChI=1S/C55H96N14O13.C2H4O2/c1-5-33(3)45(69-51(77)40(25-27-44(71)72)65-54(80)46(34(4)6-2)68-50(76)39(24-26-43(61)70)62-47(73)36(60)20-10-14-28-56)53(79)64-38(22-12-16-30-58)48(74)63-37(21-11-15-29-57)49(75)67-42(32-35-18-8-7-9-19-35)52(78)66-41(55(81)82)23-13-17-31-59;1-2(3)4/h7-9,18-19,33-34,36-42,45-46H,5-6,10-17,20-32,56-60H2,1-4H3,(H2,61,70)(H,62,73)(H,63,74)(H,64,79)(H,65,80)(H,66,78)(H,67,75)(H,68,76)(H,69,77)(H,71,72)(H,81,82);1H3,(H,3,4)/t33-,34-,36-,37-,38-,39-,40-,41-,42-,45-,46-;/m0./s1

InChI Key

WFXGWWAPKGDGLW-TWIANDLUSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N.CC(=O)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)N.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.